(Heptafluoropropoxy)(trimethyl)silane
Description
(Heptafluoropropoxy)(trimethyl)silane is a fluorinated organosilicon compound characterized by a silicon atom bonded to three methyl groups and a heptafluoropropoxy (C₃F₇O–) group. This structure imparts unique properties, including high thermal stability, hydrophobicity, and resistance to chemical degradation. The heptafluoropropoxy group, with its seven fluorine atoms, enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions. Applications span surface modification, hydrophobic coatings, and intermediates in organic synthesis, though its specific uses are less documented compared to structurally related silanes .
Properties
IUPAC Name |
1,1,2,2,3,3,3-heptafluoropropoxy(trimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F7OSi/c1-15(2,3)14-6(12,13)4(7,8)5(9,10)11/h1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYRCBRSNNOOPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(C(C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F7OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50762469 | |
| Record name | (Heptafluoropropoxy)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50762469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106609-54-5 | |
| Record name | (Heptafluoropropoxy)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50762469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Heptafluoropropoxy)(trimethyl)silane typically involves the reaction of heptafluoropropanol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
C3F7OH+ClSi(CH3)3→C3F7OSi(CH3)3+HCl
Industrial Production Methods
In industrial settings, the production of (Heptafluoropropoxy)(trimethyl)silane may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Heptafluoropropoxy)(trimethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the heptafluoropropoxy group can be replaced by other nucleophiles.
Hydrolysis: In the presence of water, (Heptafluoropropoxy)(trimethyl)silane can hydrolyze to form heptafluoropropanol and trimethylsilanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Oxidizing and Reducing Agents: Various oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., lithium aluminum hydride) can be used, depending on the desired reaction.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as heptafluoropropylamines, heptafluoropropyl alcohols, and heptafluoropropyl thiols can be formed.
Hydrolysis Products: The primary products of hydrolysis are heptafluoropropanol and trimethylsilanol.
Scientific Research Applications
(Heptafluoropropoxy)(trimethyl)silane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound can be used in the modification of biomolecules to enhance their stability and bioavailability.
Industry: (Heptafluoropropoxy)(trimethyl)silane is used in the production of specialty coatings, adhesives, and sealants, where its fluorinated nature imparts desirable properties such as chemical resistance and low surface energy.
Mechanism of Action
The mechanism of action of (Heptafluoropropoxy)(trimethyl)silane involves its ability to interact with various molecular targets through its fluorinated and silyl groups. These interactions can lead to changes in the physical and chemical properties of the target molecules, such as increased hydrophobicity, enhanced stability, and altered reactivity. The specific pathways involved depend on the nature of the target molecules and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Fluorinated Silanes
Trimethyl(trifluoromethyl)silane (CF₃Si(CH₃)₃)
- Structure : Silicon bonded to three methyl groups and a trifluoromethyl (CF₃–) group.
- Reactivity : The CF₃ group is less sterically hindered than heptafluoropropoxy, enabling faster nucleophilic substitutions. It is widely used in trifluoromethylation reactions .
- Biological Activity : In fungicides, trifluoromethyl-substituted silanes exhibit high activity against ascomycetes and basidiomycetes due to enhanced lipophilicity .
- Safety : Classified as flammable (H225) and toxic (H302, H315, H319), requiring stringent handling .
1H,1H,2H,2H-Heptadecafluorodecyltrimethoxysilane (C₁₃H₁₃F₁₇O₃Si)
- Structure : A long perfluorinated chain (C8F17) with three methoxy (–OCH₃) groups.
- Applications : Superior hydrophobicity for surface coatings in semiconductors and textiles. The extended fluorocarbon chain provides better water repellency than shorter chains like heptafluoropropoxy .
- Synthesis : Methoxy groups facilitate hydrolysis and condensation, forming stable siloxane networks .
Chlorinated vs. Fluorinated Silanes
Trichlorodocosylsilane (Cl₃Si–C₂₂H₄₅)
- Structure : Silicon bonded to three chlorines and a docosyl (C22H45) chain.
- Electron Effects : Chlorine’s electronegativity is lower than fluorine, reducing electron-withdrawing effects. This results in weaker interactions with polar substrates like chitin compared to fluorinated silanes .
- Applications : Primarily used in waterproofing materials, but less effective in high-temperature or corrosive environments due to Cl–Si bond instability .
Aromatic-Substituted Silanes
Trimethyl((4-phenylbut-2-en-2-yl)oxy)silane
- Structure : Silicon with three methyl groups and an oxygen-linked aromatic moiety.
- Reactivity: The conjugated enone system enables participation in cycloaddition reactions, unlike the electron-deficient heptafluoropropoxy group .
- Synthesis : Prepared via Grignard or hydrosilylation routes, yielding intermediates for pharmaceuticals .
Trimethyl(pentafluorophenyl)silane
- Structure : Pentafluorophenyl group attached to silicon.
- Applications: Effective in fluorination reactions due to aromatic fluorine’s activating effects.
Comparative Data Tables
Table 1: Structural and Functional Comparison
Key Research Findings
- Fluorination Extent : Longer perfluorinated chains (e.g., C8F17 in Heptadecafluorodecyltrimethoxysilane) enhance hydrophobicity but reduce solubility in organic solvents compared to heptafluoropropoxy derivatives .
- Reactivity : Heptafluoropropoxy’s bulkiness limits its use in nucleophilic substitutions, whereas smaller groups like CF₃ or methoxy enable broader synthetic utility .
- Safety : Fluorinated silanes generally exhibit lower acute toxicity than chlorinated analogs but require precautions due to flammability and inhalation risks .
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